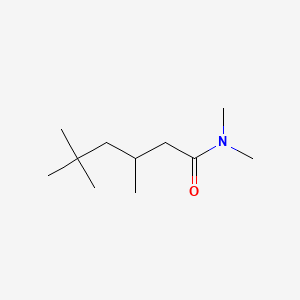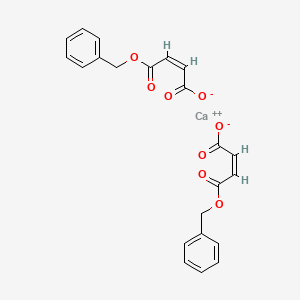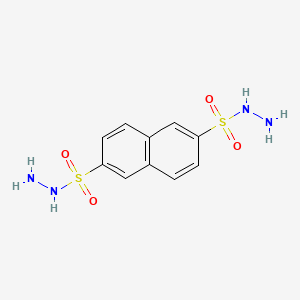
Naphthalene-2,6-di(sulphonohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,6-di(sulphonohydrazide) is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulphonohydrazide groups attached to the 2nd and 6th positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of naphthalene with sulfuric acid to form naphthalene-2,6-disulfonic acid, which is then treated with hydrazine to yield naphthalene-2,6-di(sulphonohydrazide) .
Industrial Production Methods
Industrial production of naphthalene-2,6-di(sulphonohydrazide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,6-di(sulphonohydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulphonohydrazide groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted naphthalene compounds.
Scientific Research Applications
Naphthalene-2,6-di(sulphonohydrazide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of naphthalene-2,6-di(sulphonohydrazide) involves its interaction with specific molecular targets and pathways. The sulphonohydrazide groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to naphthalene-2,6-di(sulphonohydrazide) include other naphthalene derivatives such as naphthalene-2,6-disulfonic acid and naphthalene-2,6-diamine .
Uniqueness
Naphthalene-2,6-di(sulphonohydrazide) is unique due to the presence of sulphonohydrazide groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
83863-50-7 |
|---|---|
Molecular Formula |
C10H12N4O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
naphthalene-2,6-disulfonohydrazide |
InChI |
InChI=1S/C10H12N4O4S2/c11-13-19(15,16)9-3-1-7-5-10(20(17,18)14-12)4-2-8(7)6-9/h1-6,13-14H,11-12H2 |
InChI Key |
PVXKWNACCHLGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NN)C=C1S(=O)(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



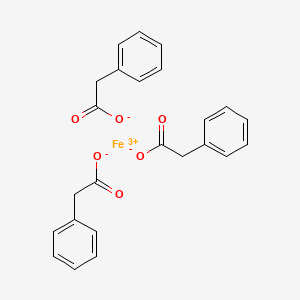
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
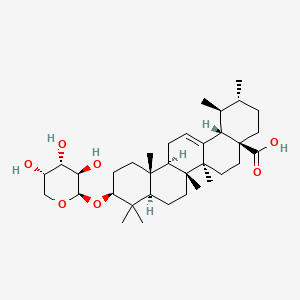
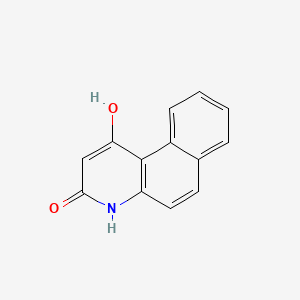
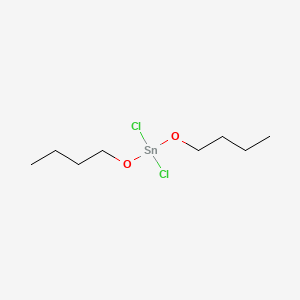
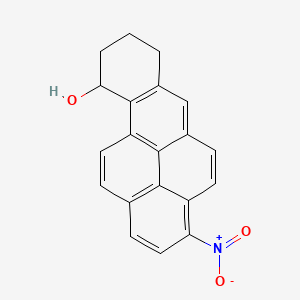
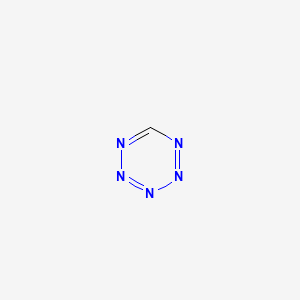
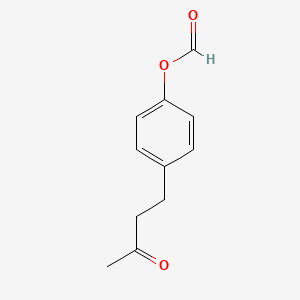
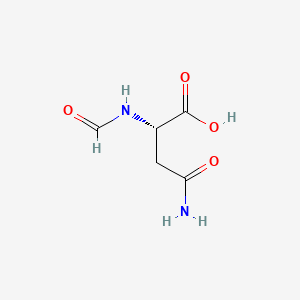
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
